molecular formula C19H19N3O3 B11034617 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11034617
M. Wt: 337.4 g/mol
InChI Key: GNCKRVQJIRTEIG-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a benzodioxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which is then functionalized with an ethyl group. This intermediate is subsequently reacted with a benzodioxepine derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a kilogram scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of the benzimidazole and benzodioxepine structures. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H19N3O3/c23-19(13-6-7-16-17(12-13)25-11-3-10-24-16)20-9-8-18-21-14-4-1-2-5-15(14)22-18/h1-2,4-7,12H,3,8-11H2,(H,20,23)(H,21,22)

InChI Key

GNCKRVQJIRTEIG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3)OC1

Origin of Product

United States

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